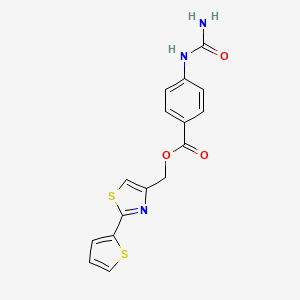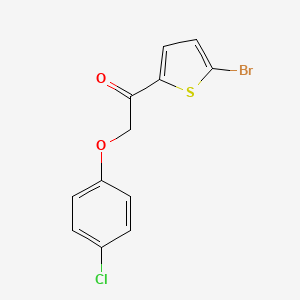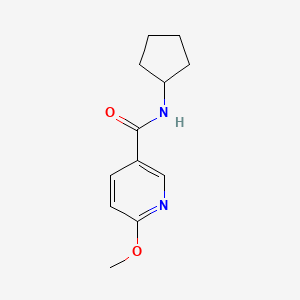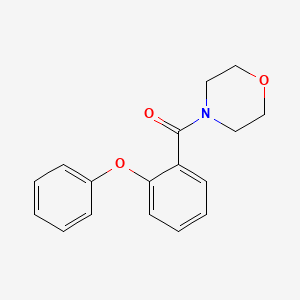
(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate, also known as TMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TMB is a heterocyclic compound that contains a thiazole and a thiophene ring, making it an interesting molecule for studying the structure-activity relationship of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are essential for the growth or survival of cancer cells, viruses, or bacteria. (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been shown to selectively target cancer cells and inhibit their proliferation, making it a promising candidate for cancer therapy. (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus, making it a potential antiviral agent.
Biochemical and physiological effects:
(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell cycle progression, and the modulation of immune system function. (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has also been shown to have anti-inflammatory and antioxidant activities, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is its versatility as a building block for the synthesis of various heterocyclic compounds. (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is also relatively easy to synthesize and purify, making it a suitable compound for scientific research. However, one of the limitations of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate, including the further optimization of its synthesis method, the elucidation of its mechanism of action, and the development of novel derivatives with improved pharmacological properties. (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate may also be studied for its potential applications in other fields, such as materials science and organic synthesis. Overall, (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate involves the reaction of 2-thiophen-2-yl-1,3-thiazol-4-carbaldehyde with 4-aminobenzoic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and amidation, to yield (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate as a white crystalline solid. The synthesis method has been optimized to achieve high yields and purity, making (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c17-16(21)19-11-5-3-10(4-6-11)15(20)22-8-12-9-24-14(18-12)13-2-1-7-23-13/h1-7,9H,8H2,(H3,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXSFYQHAVXEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)COC(=O)C3=CC=C(C=C3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide](/img/structure/B7519520.png)
![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)


![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)


![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)
![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)

![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)
![(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7519599.png)